molecular formula C9H12O B048451 1-Phenyl-2-propanol CAS No. 698-87-3

1-Phenyl-2-propanol

Cat. No.: B048451
CAS No.: 698-87-3
M. Wt: 136.19 g/mol
InChI Key: WYTRYIUQUDTGSX-UHFFFAOYSA-N
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Description

1-Phenyl-2-propanol (CAS: 14898-87-4), also known as α-methylphenethyl alcohol, is a chiral secondary alcohol with the molecular formula C₉H₁₂O. Its structure features a hydroxyl group at the second carbon of a propane chain attached to a phenyl ring. This compound is notable for its enantiomeric purity and role as a pharmaceutical intermediate, particularly in the synthesis of (S)-1-phenyl-2-propanol, which is produced via biocatalytic reduction with Rhodococcus erythropolis at >99% enantiomeric excess (ee) . Microwave spectroscopic studies confirm a single conformational isomer, with a methyl rotation barrier of 355 cm⁻¹ in its ketone precursor, 1-phenyl-2-propanone . Applications span drug development (e.g., chemosensitizers in neuroblastoma therapy) and industrial processes, such as pyrolysis, where it constitutes ~1.5–2.1% of volatile products .

Chemical Reactions Analysis

1-Phenyl-2-propanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phenylacetone.

    Reduction: It can be reduced to form 1-phenyl-2-propanone.

    Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Major Products:

    Phenylacetone: Formed through oxidation.

    1-Phenyl-2-propanone: Formed through reduction.

Scientific Research Applications

Pharmaceutical Applications

1-Phenyl-2-propanol is primarily utilized as a chiral building block in the synthesis of various pharmaceuticals. Its enantiomeric form, (S)-1-phenyl-2-propanol, is particularly valuable due to its biological activity.

Case Study: Biocatalytic Reduction

A notable application involves the bioreduction of 1-phenyl-2-propanone to produce (S)-1-phenyl-2-propanol using Rhodococcus erythropolis JX-021. This method demonstrated high efficiency, yielding 99% enantiomeric excess (e.e.) within five hours at a substrate concentration of 15 mM. The study highlights the potential of biocatalysis in producing chiral compounds with high purity and specificity .

Analytical Chemistry

This compound is employed in analytical chemistry for its utility in chromatographic techniques. It serves as a standard or reference compound in various separation processes.

Table: Chromatographic Properties

PropertyValue
Boiling Point219–221 °C
Density0.973 g/mL at 25 °C
Refractive Index1.522
Flash Point85 °C

In studies involving phenyl-sepharose columns, the retention times of various analytes, including this compound, were analyzed using partial least squares (PLS) modeling to understand their interaction mechanisms during chromatography . This research contributes to optimizing separation processes in analytical laboratories.

Organic Synthesis

The compound acts as a precursor for synthesizing other organic compounds, including fragrances and flavoring agents. Its hydroxyl group allows for further functionalization, making it versatile in synthetic chemistry.

Example: Synthesis of Other Compounds

This compound can be transformed into various derivatives through oxidation or substitution reactions, enhancing its utility in organic synthesis pathways .

Material Science

Recent studies have explored the use of this compound in developing new materials, such as covalent organic frameworks (COFs). These materials exhibit unique properties that can be harnessed for applications in catalysis and drug delivery systems.

Case Study: Covalent Organic Frameworks

Research demonstrated that racemic this compound could be effectively separated into its enantiomers using COF-packed columns, achieving baseline separation with high resolution . This application showcases the potential of using this compound in advanced material science.

Mechanism of Action

1-Phenyl-2-propanol can be compared with similar compounds such as:

Uniqueness: this compound is unique due to its versatile applications in both pharmaceuticals and the fragrance industry, as well as its consistent behavior in analytical techniques.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Isomers

Key structural analogs include:

  • 1-Phenyl-1-propanol: Hydroxyl group at the first carbon.
  • 2-Phenyl-1-propanol: Hydroxyl at the first carbon, phenyl at the second.
  • 3-Phenyl-1-propanol: Phenyl at the third carbon.
  • 1-Phenylethanol: Shorter carbon chain (ethanol backbone).

Table 1: Physical and Catalytic Properties of Selected Analogs

Compound CAS Number Key Catalytic Activity (mA/mg) Enantiomeric Separation (Rs)
1-Phenyl-2-propanol 14898-87-4 61 (NiHC-pm-250) 1.00 (CE with AgNPs)
1-Phenyl-1-propanol 93-54-9 N/A 2.18 (CE with AgNPs)
2-Phenyl-1-propanol 1123-85-9 N/A 8.70 (CE with AgNPs)
Benzyl alcohol 100-51-6 260 (NiHC-pm-250) N/A

Enantiomeric Behavior and Separation

This compound exhibits distinct enantioselectivity in separation systems:

  • Capillary Electrophoresis (CE): Using AgNPs with sulfonated-β-cyclodextrin, the resolution (Rs) improves from 0.16 to 1.00 for this compound, outperformed by 2-phenyl-1-propanol (Rs = 8.7) .
  • Chromatography: Covalent organic frameworks (CCOF-5/CCOF-6) achieve baseline separation of racemic this compound with selectivity (α = 1.19–1.33) under normal-phase HPLC .

Catalytic Oxidation and Reactivity

Substrate specificity varies significantly across catalysts:

Table 2: Electrocatalytic Oxidation Performance on Nickel-Based Catalysts

Substrate NiHC-pm-250 Activity (mA/mg) NiHC-4,4-bp-350 Activity (mA/mg)
Benzyl alcohol 260 249
1-Phenylethanol 107 200
3-Phenyl-1-propanol 89 166
This compound 61 27

This compound shows lower activity due to steric hindrance from its branched structure. In contrast, enzymatic cascades (e.g., AA-ADH/LBv-ADH + Ch1-AmDH) achieve 96% conversion and >99% ee for its (R)-amine derivative, outperforming HMFO, which fails to oxidize it .

Regioselectivity in Oxidation

MroUPO oxidizes this compound predominantly at the benzylic position (67% yield, TON = 317), with minor aromatic oxidation (21%) . This contrasts with 1-phenyl-1-propanol, where regioselectivity depends on catalyst design.

Biological Activity

1-Phenyl-2-propanol, also known as benzylmethylcarbinol, is an organic compound with significant biological activity and applications in pharmaceuticals. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C9_9H12_{12}O
  • Molecular Weight : 136.19 g/mol
  • CAS Number : 698-87-3
  • Physical State : Colorless to almost colorless liquid
  • Boiling Point : 213 °C
  • Flash Point : 85 °C
  • Density : 0.99 g/cm³

Mechanisms of Biological Activity

This compound exhibits several biological activities, including:

  • Antidepressant Effects : The compound has been noted for its potential psychoactive properties, attributed to its ability to affect neurotransmitter levels, particularly norepinephrine .
  • Antifungal Activity : It has shown antifungal potency, likely due to structural features that enhance its interaction with fungal cell membranes .
  • Chirality and Enantioselectivity : The compound can undergo enantioselective reactions, making it useful in synthesizing various chiral pharmaceuticals .

Case Studies and Experimental Data

  • Synthesis and Biotransformation :
    • A study demonstrated the biotransformation of this compound using Rhodococcus erythropolis cells, yielding high enantiomeric purity (99% e.e.) in a preparative scale reaction. This process highlights its utility as a pharmaceutical intermediate .
  • Enantiomeric Resolution :
    • Research involving Pseudomonas cepacia showed that this bacterium could hydrolyze racemic mixtures of this compound derivatives asymmetrically, producing enantiomerically enriched products . This finding is crucial for the development of chiral drugs.
  • Pharmacological Applications :
    • The compound serves as a building block for synthesizing various pharmaceuticals, including amphetamines and benzodiazepines. Its role in drug formulation emphasizes its importance in medicinal chemistry .

Biological Activity Table

Activity TypeDescriptionReference
AntidepressantAffects norepinephrine levels; psychoactive properties
AntifungalInhibitory effects on fungal growth
Enantioselective SynthesisHigh enantiomeric purity in reactions with bacteria

Q & A

Q. Basic: What are the critical physical properties of 1-Phenyl-2-propanol that influence experimental design?

This compound’s physical properties are essential for solvent selection, purification, and reaction optimization. Key properties include:

  • Boiling Point : Reported as ~202°C (for 2-Phenyl-2-propanol isomer; CAS 617-94-7) .
  • Melting Point : 32–34°C (for the 2-isomer; discrepancies exist for the 1-isomer) .
  • Density : ~0.973 g/cm³ .
    Methodological Note : Melting/boiling points guide distillation and recrystallization. Density impacts solvent layering in extractions. Researchers should verify purity via HPLC or GC-MS, as impurities (e.g., 3-Phenylpropene, CAS 122-97-4) may alter properties .

Q. Basic: What synthetic routes yield high-purity this compound?

Common methods include:

  • Grignard Reaction : Reacting benzyl magnesium bromide with acetone, followed by acidic workup .
  • Reduction of Ketones : Catalytic hydrogenation of 1-Phenyl-2-propanone using Pd/C or NaBH4 .
    Purification : Fractional distillation (bp ~202°C) or recrystallization (mp ~32°C) is recommended. Monitor by TLC (Rf ~0.5 in hexane/ethyl acetate 4:1) .

Q. Basic: What safety protocols are critical for handling this compound?

  • PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to volatility (bp >200°C) .
  • Waste Disposal : Collect in halogen-free containers for incineration; avoid aqueous release .

Q. Advanced: Why does acid-catalyzed dehydration of this compound favor 1-phenyl-1-propene over 1-phenyl-2-propene?

The reaction proceeds via an E1 mechanism :

Protonation of the hydroxyl group forms a carbocation at the benzylic position.

Carbocation Stability : The tertiary carbocation (C1) is stabilized by resonance with the phenyl group, favoring elimination to form 1-phenyl-1-propene .

Kinetic Control : The transition state for 1-propene formation is lower in energy than for 2-propene.
Experimental Validation : Confirm regiochemistry via 1^1H NMR (allylic protons at δ 5.2–5.5 ppm) .

Q. Advanced: How should researchers address discrepancies in reported CAS numbers for this compound?

Conflicting CAS numbers exist:

  • 698-87-3 (pharmaceutical intermediate) .
  • 14898-87-4 (controlled substance listing) .
    Resolution Strategy :

Cross-reference PubChem or SciFinder for authoritative assignments .

Validate identity via spectroscopy (e.g., 13^{13}C NMR: δ 70–75 ppm for the alcohol-bearing carbon) .

Check regulatory databases (e.g., SA Controlled Substances Act) for isomer-specific listings .

Q. Advanced: What spectroscopic techniques are recommended for characterizing this compound?

  • 1^1H NMR : Peaks at δ 1.2–1.5 ppm (CH3), δ 2.7–3.1 ppm (CH2), and δ 4.5–5.0 ppm (OH, exchangeable) .
  • IR : Broad O-H stretch (~3300 cm⁻¹), C-O stretch (~1050 cm⁻¹) .
  • GC-MS : Molecular ion at m/z 136 (C9H12O), fragmentation peaks at m/z 91 (tropylium ion) .
    Quality Control : Compare with spectral libraries (e.g., NIST) and report retention indices .

Q. Advanced: How can researchers resolve contradictions in reaction pathway literature?

Case Study : Conflicting reports on SN1 vs. SN2 mechanisms in substitutions.

Kinetic Studies : Measure reaction rate dependence on nucleophile concentration (SN1: rate ∝ [substrate]; SN2: rate ∝ [substrate][nucleophile]) .

Stereochemical Analysis : Use chiral derivatives to detect inversion (SN2) or racemization (SN1) .

Computational Modeling : DFT calculations to compare transition-state energies .

Q. Advanced: How is this compound used to study Walden inversion in nucleophilic substitutions?

Enantiomer Interconversion : Convert (R)-1-Phenyl-2-propanol to its tosylate, then displace with a nucleophile (e.g., CN⁻) to form the inverted (S)-product .

Mechanistic Proof : Retention of configuration in SN1 (via planar carbocation) vs. inversion in SN2 .
Experimental Design : Monitor optical rotation changes and confirm via chiral HPLC .

Properties

IUPAC Name

1-phenylpropan-2-ol
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InChI

InChI=1S/C9H12O/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WYTRYIUQUDTGSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(CC1=CC=CC=C1)O
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Molecular Formula

C9H12O
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DSSTOX Substance ID

DTXSID70862379
Record name 1-Phenyl-2-propanol
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Molecular Weight

136.19 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 1-Phenyl-2-propanol
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Vapor Pressure

0.01 [mmHg]
Record name 1-Phenyl-2-propanol
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CAS No.

698-87-3, 14898-87-4
Record name 1-Phenyl-2-propanol
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Synthesis routes and methods I

Procedure details

In a 4 liter three-necked flask fitted with a mechanical stirrer and a reflux condenser, were placed 1500 ml of water, 150 g ofsodium hydroxide (pellets), 190 ml of ethanol and 180 g of phenylacetone. The mixture was stirred and heated to 80° C., and 150 g of Raney alloy was added very cautiously by small amounts over about 1 hour. During the addition, heating was discontinued and the temperature was maintained at 85°-87° C.
Name
Quantity
1500 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
180 g
Type
reactant
Reaction Step Three
Quantity
190 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

In a 4 liter three-necked flask fitted with a mechanical stirrer and a reflux condenser, were placed 1500 ml of water, 150 g of sodium hydroxide (pellets), 190 ml of ethanol and 180 g of phenylacetone. The mixture was stirred and heated to 80° C., and 150 g of Raney alloy was added very cautiously by small amounts over about 1 hour. During the addition, heating was discontinued and the temperature was maintained at 85°-87° C.
Name
Quantity
1500 mL
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
180 g
Type
reactant
Reaction Step Three
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190 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Sodium borohydride (10.0 g) was added portionwise to an ice cold stirred solution of 1-phenylpropan-2-one (30.0 g) in methanol (500 ml). The mixture was stirred for 4 hours, evaporated and partitioned between water (100 ml) and chloroform (200 ml). The organic phase was dried (MgSO4) and evaporated to give the product as a colourless oil (26.4 g).
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
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500 mL
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Reaction Step One

Synthesis routes and methods IV

Procedure details

This half-ester R-3c (250 mg; 1.0 mmol) was dissolved in methanol (2 mL) and treated with potassium carbonate (276 mg; 2.0 mmol; 2 equiv.) and stirred overnight to completely consume 3c (tlc analysis). The reaction mixture was diluted with water (25 mL) and extracted with ether (3×10 mL). The combined extracts were dried (MgSO4) and concentrated to afford 118 mg (79%) of R-1c. All achiral properties of 1c are as reported above. The absolute configuration of 1c was not exhaustively proven, but was presumed to be R-(-) by analogy with the enzymatic results of 1a and 1b. 1H nmr analysis of the MTPA ester using an analogous procedure to that of Dale et al., J. Org. Chem., 1969, 34, 2543, indicated 54% ee for R-1c. [α]D20 -8.2° (c. 1.19, CH3OH).
[Compound]
Name
ester
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
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Quantity
276 mg
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Retrosynthesis Analysis

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Feasible Synthetic Routes

1-Phenyl-2-propanol
1-Phenyl-2-propanol
1-Phenyl-2-propanol
1-Phenyl-2-propanol
1-Phenyl-2-propanol
1-Phenyl-2-propanol

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